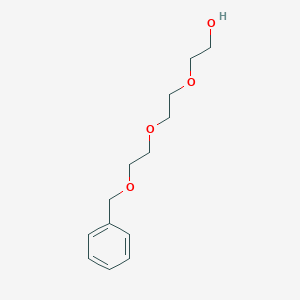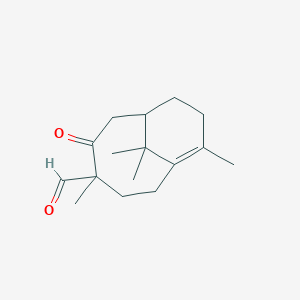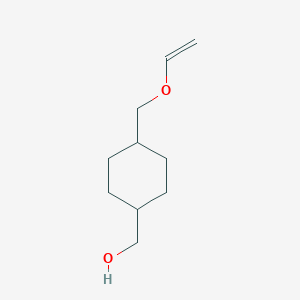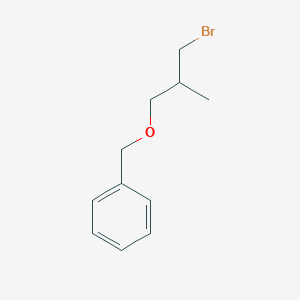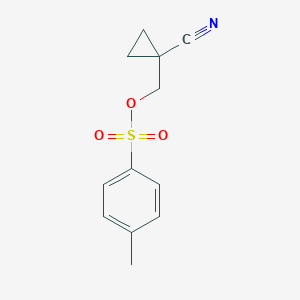
(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of related sulfonate compounds is described in the literature. For instance, a practical and scalable synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate is reported, which is an important intermediate for the synthesis of alkylidenecyclopropanes . This suggests that similar methods could potentially be adapted for the synthesis of “(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate” by modifying the vinyl group to a cyanocyclopropyl moiety.
Molecular Structure Analysis
While the molecular structure of “(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate” is not analyzed in the provided papers, the structure of related compounds, such as 4-cyanobenzenesulfonamides, is discussed. These compounds can be further elaborated by alkylation and arylation, indicating that the cyanobenzenesulfonamide group can be a versatile handle for chemical modifications .
Chemical Reactions Analysis
The chemical reactivity of similar sulfonate compounds is explored in the literature. For example, 4-cyanobenzenesulfonamides can cleave to the parent amine under the action of thiol and base, which could be a useful reaction in the context of amine synthesis and protection strategies . Additionally, the photochemical reaction between 1,4-dicyanonaphthalene and methylbenzenes leads to the formation of benzylic radicals, which could be relevant when considering the reactivity of the benzylic position in “(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate” .
Physical and Chemical Properties Analysis
The physical and chemical properties of “(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate” are not directly reported in the provided papers. However, the selective S-methylation of sulfhydryl groups in proteins with methyl-p-nitrobenzenesulfonate is described, which highlights the reactivity of sulfonate esters with thiols, a property that could be shared by the compound .
Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of Alkylidenecyclopropanes : The synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate, a related compound, facilitates the rapid and economical production of alkylidenecyclopropanes. These are crucial for accessing a variety of alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions, indicating potential applications in developing complex molecular structures (Ojo et al., 2014).
Pharmaceutical Research
- Drug Synthesis : The synthesis and structural analysis of various pharmaceutical compounds, including a tetracyclic butyrophenone derivative, involve using related benzenesulfonate compounds. This suggests the potential use of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate in synthesizing multifunctional drugs for neuropsychiatric and neurological disorders (Li et al., 2014).
Material Science and Corrosion Studies
- Corrosion Inhibition : Research on the use of benzenesulfonate derivatives as anti-corrosives for aluminum in acidic mediums has been conducted. This highlights the potential application of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate in developing corrosion inhibitors (Nesane et al., 2020).
Catalysis and Chemical Transformations
- Catalysis in Organic Synthesis : The use of ionic liquids containing benzenesulfonate derivatives for catalyzing coupling reactions of aromatic alkynes with aldehydes, leading to the formation of enones, suggests potential catalytic applications for (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate in similar transformations (Xu et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-10-2-4-11(5-3-10)17(14,15)16-9-12(8-13)6-7-12/h2-5H,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGSROJSFJRBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


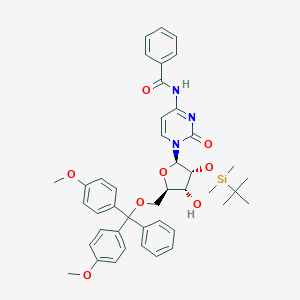
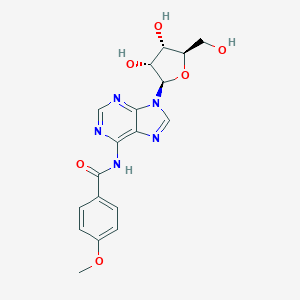
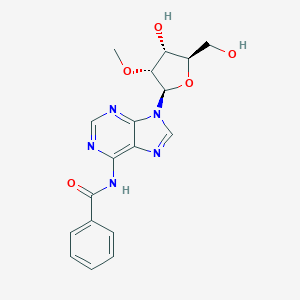
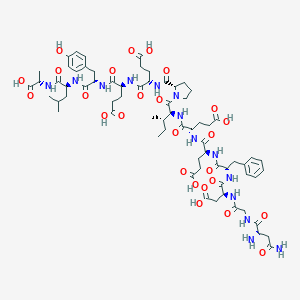

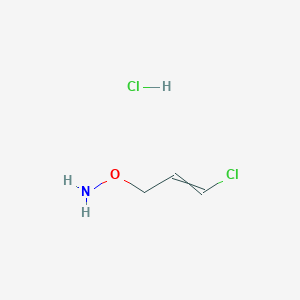
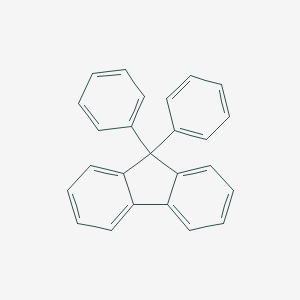
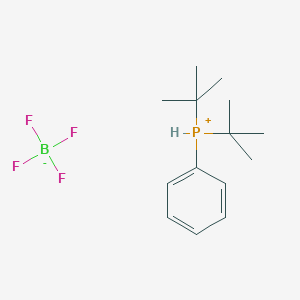
![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)
